3-Acetyl-4-hydroxy-2H-chromen-2-one

Catalog No.
S990781
CAS No.
2555-37-5
M.F
C11H8O4
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-4-hydroxy-2H-chromen-2-one

CAS Number

2555-37-5

Product Name

3-Acetyl-4-hydroxy-2H-chromen-2-one

IUPAC Name

3-acetyl-4-hydroxychromen-2-one

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C11H8O4/c1-6(12)9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-5,13H,1H3

InChI Key

UTZHUXAPJIBIBQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2OC1=O)O

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2OC1=O)O

3-Acetyl-4-hydroxy-2H-chromen-2-one, also known as 3-acetyl-4-hydroxycoumarin, is a derivative of coumarin featuring an acetyl group at the 3-position and a hydroxy group at the 4-position. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Structurally, it is characterized by a chromenone backbone, which is a bicyclic structure composed of a benzene ring fused to a pyrone ring.

The exact mechanism of action of 3-AHC remains under investigation. Studies suggest it might act as a free radical scavenger due to the presence of the phenolic hydroxyl group []. Furthermore, its potential anti-inflammatory properties may be linked to the modulation of specific signaling pathways []. More research is required to elucidate the detailed mechanisms underlying its biological effects.

  • HIV Integrase Inhibition: A study published in 2008 explored the potential of 3-Acetyl-4-hydroxy-2-pyranone derivatives (compounds structurally similar to 3-Acetyl-4-hydroxy-2-benzopyrone) as HIV integrase inhibitors. The research found that these compounds showed promise in inhibiting HIV integrase activity, an essential step in the viral lifecycle [].
, primarily involving condensation and substitution. Notable reactions include:

  • Knoevenagel Condensation: This reaction occurs when 3-acetyl-4-hydroxy-2H-chromen-2-one is reacted with carbonyl compounds in the presence of catalytic ammonium acetate, leading to the formation of various derivatives .
  • Formation of Schiff Bases: The compound can react with amines to form Schiff bases, demonstrating its versatility in synthesizing new compounds with potential biological activity .

Research indicates that 3-acetyl-4-hydroxy-2H-chromen-2-one exhibits significant biological activities:

  • Inhibition of Lipoxygenase: It has been shown to inhibit both human and soybean lipoxygenase, which plays a crucial role in inflammatory processes .
  • Antioxidant Properties: The compound possesses antioxidant activity, contributing to its potential in mitigating oxidative stress-related diseases.

Several methods have been developed for synthesizing 3-acetyl-4-hydroxy-2H-chromen-2-one:

  • Conventional Synthesis: Acetylation of 4-hydroxycoumarin using acetyl chloride or acetic anhydride under basic conditions yields the desired product .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, which can significantly reduce synthesis time compared to conventional methods .
  • One-Pot Multi-component Reactions: These approaches allow for the synthesis of various derivatives in a single reaction step, improving efficiency .

The applications of 3-acetyl-4-hydroxy-2H-chromen-2-one span several fields:

  • Pharmaceuticals: Its lipoxygenase-inhibiting properties make it a candidate for developing anti-inflammatory drugs.
  • Cosmetics: Due to its antioxidant properties, it can be incorporated into skincare formulations to combat oxidative damage.

Several compounds share structural similarities with 3-acetyl-4-hydroxy-2H-chromen-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-HydroxycoumarinHydroxy group at position 4Serves as a precursor for synthesizing various coumarin derivatives.
7-HydroxycoumarinHydroxy group at position 7Exhibits strong antioxidant properties and has applications in cancer therapy.
3-(N-butylethanimidoyl)-4-hydroxycoumarinContains an imine functional groupDemonstrates specific inhibitory activity against muscle myosin ATPase .

These compounds highlight the unique structural features and biological activities of 3-acetyl-4-hydroxy-2H-chromen-2-one, emphasizing its potential as a versatile scaffold for drug development.

Traditional Synthetic Routes

The synthesis of 3-acetyl-4-hydroxy-2H-chromen-2-one has been extensively studied through various traditional synthetic approaches, with researchers developing multiple pathways to access this important coumarin derivative [1] [2]. The compound serves as a versatile scaffold for biological applications and synthetic transformations, making its efficient preparation a subject of considerable interest in synthetic organic chemistry [3] [2].

Knoevenagel Condensation

The Knoevenagel condensation represents one of the most widely employed traditional methods for synthesizing 3-acetyl-4-hydroxy-2H-chromen-2-one derivatives [4] [5]. This approach typically involves the reaction between salicylaldehyde derivatives and ethyl acetoacetate in the presence of basic catalysts such as piperidine and acetic acid [4] [5]. The classical procedure requires refluxing the reactants in ethanol for approximately 8 hours, achieving yields ranging from 70 to 85 percent [4] [5].

A conventional modification of this method employs ammonium acetate as the catalyst in toluene solvent, with azeotropic removal of water formed during the reaction [6] [4]. This procedure typically requires extended reaction times of 8 hours at the boiling point of toluene, but can achieve improved yields of 75 to 90 percent [6] [4]. The reaction progress is monitored through thin-layer chromatography, and the final products are purified via column chromatography using benzene-acetone mixtures [6].

Recent studies have demonstrated that reaction conditions significantly influence both yield and reaction time [5] [7]. The use of ultrasonic irradiation has been shown to reduce reaction times from 7 hours to 40 minutes while maintaining comparable yields [5]. Additionally, the employment of phenyliododiacetate as a mediating agent in ethanol at 35 to 40 degrees Celsius has achieved yields of 90 to 92 percent [5].

Table 1: Knoevenagel Condensation Methods for 3-Acetyl-4-hydroxy-2H-chromen-2-one Synthesis

MethodCatalystSolventConditionsTimeYield (%)Reference
ClassicalPiperidine/acetic acidEthanolReflux8 hours70-85 [4] [5]
ConventionalAmmonium acetateTolueneReflux with water removal8 hours75-90 [6] [4]
UltrasonicPiperidine/acetic acidEthanolUltrasound, 20 kHz40 minutes80-85 [5]
OptimizedPhenyliododiacetateEthanol35-40°CVariable90-92 [5]

Aldol Condensation and Michael Addition

Aldol condensation reactions involving 3-acetyl-4-hydroxy-2H-chromen-2-one have been extensively investigated for the synthesis of biscoumarin derivatives and extended conjugated systems [8]. The self-condensation of 3-acetylcoumarin derivatives under basic conditions leads to the formation of aldol-type biscoumarin compounds, which can subsequently undergo dehydration to yield unsaturated biscoumarin derivatives [8].

The aldol dimerization of 3-acetylcoumarin occurs efficiently when the neat compound is absorbed on basic aluminum oxide, followed by heating [8]. This solvent-free approach has proven particularly effective for forming dimers, with the reaction proceeding through the formation of enolate intermediates [8]. The reaction of 3-acetylcoumarin with 3-pyridylaldehyde in butanol in the presence of piperidine yields two distinct products: a self-aldol condensation product and a mixed condensation product [8].

Michael addition reactions have been employed in conjunction with aldol condensations to create complex coumarin derivatives [8]. These tandem processes typically involve the initial formation of enolate species, followed by nucleophilic attack on electrophilic centers, leading to carbon-carbon bond formation [8]. The reaction conditions and substrate selection significantly influence the product distribution and overall yields [8].

Studies have shown that coumarin derivatives containing electron-withdrawing groups at the third position and tertiary amino groups at the seventh position can be prepared through base-catalyzed aldol condensation with activated methylene compounds [8]. These reactions typically achieve yields ranging from 60 to 75 percent under optimized conditions [8].

Catalytic Approaches

Heteropolyacids and Ionic Liquids

Heteropolyacids have emerged as highly effective catalysts for the synthesis of 3-acetyl-4-hydroxy-2H-chromen-2-one derivatives through Pechmann condensation reactions [9] [10]. Wells-Dawson heteropolyacid (hexahydrogen hexacontaoxooctadecatungstendiphosphate) has demonstrated exceptional catalytic activity in solvent-free conditions, achieving yields of 85 to 90 percent at 90 degrees Celsius within 3 hours [9] [10].

The catalytic mechanism involves the high intrinsic acidity of heteropolyacids with Keggin structure, which facilitates the formation of carbocationic intermediates essential for coumarin ring formation [10]. Supported heteropolyacids on various silica types have been extensively studied, with tungstophosphoric acid and molybdophosphoric acid supported on silica showing particularly promising results [10]. These heterogeneous catalysts offer advantages including recyclability and reduced environmental impact compared to traditional mineral acid catalysts [10].

Comparative studies have demonstrated that heteropolyacid-catalyzed reactions achieve superior yields compared to other solid catalysts [10]. When using a 1:8 resorcinol to ethyl acetoacetate molar ratio, molybdophosphoric acid supported on silica Grace achieved 95 percent yield in 40 minutes [10]. Even under stoichiometric conditions using toluene as solvent, yields of 80 percent were obtained in equivalent reaction times [10].

Ionic liquids have gained significant attention as environmentally benign catalysts for coumarin synthesis [11] [12] [13]. Acidic ionic liquids, particularly those containing imidazolium cations with various anions, have shown remarkable efficiency in Pechmann condensation reactions [11] [12]. The ionic liquid 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has demonstrated effectiveness for synthesizing 7-hydroxy-4-methylcoumarin with yields ranging from 75 to 98 percent and reaction times of 22 to 45 minutes [13].

Table 2: Heteropolyacid and Ionic Liquid Catalyzed Synthesis

Catalyst TypeSpecific CatalystReaction ConditionsTemperatureTimeYield (%)Reference
HeteropolyacidWells-Dawson H₆P₂W₁₈O₆₂Solvent-free90°C3 hours85-90 [9] [10]
Supported HPAMPA/Silica GraceEster excess90°C40 minutes95 [10]
Ionic Liquid[Msim]HSO₄Solvent-freeVariable22-45 minutes75-98 [13]
Ionic Liquid[N₁₁₂OH][HSO₄]Solvent-freeRoom temperatureVariable80-85 [14]

Biocatalysts (e.g., L-Proline, Piperidine)

L-Proline has emerged as a highly effective organocatalyst for the synthesis of coumarin derivatives through Pechmann condensation reactions [15] [16]. This naturally occurring amino acid functions as a bifunctional catalyst, possessing both acidic and basic functional groups that facilitate chemical transformations under mild conditions [15] [16]. L-Proline-catalyzed reactions typically employ 10 mole percent catalyst loading in dichloromethane at room temperature, achieving yields ranging from 84 to 93 percent [15].

The mechanism of L-Proline catalysis involves the formation of enamine intermediates, which enhance the nucleophilicity of the active methylene compound [15] [16]. This organocatalytic approach offers several advantages including mild reaction conditions, shorter reaction times, high yields, and straightforward experimental procedures [15]. The method has proven particularly effective for synthesizing 4-methyl coumarin derivatives from various substituted phenols and ethyl acetoacetate [15].

Large-scale synthesis using L-Proline has been successfully demonstrated, with reactions conducted on multi-gram scales without requiring column chromatographic purification [16]. The reaction products can be obtained in pure form through simple crystallization procedures, making this approach particularly attractive for preparative applications [16]. Reaction conditions typically involve heating substrates with L-Proline catalyst at 80 degrees Celsius for 18 to 48 hours, depending on substrate reactivity [16].

Piperidine represents another important biocatalyst for coumarin synthesis, particularly effective in C-acylation reactions of 4-hydroxycoumarin [3]. Under ultrasonic conditions at 21 kilohertz frequency, piperidine catalysis achieves quantitative C-acylation with yields of 90 to 95 percent [3]. The use of long-chain acid chlorides as acylating agents in the presence of catalytic amounts of piperidine has been extensively studied [3].

Table 3: Biocatalyst Performance in Coumarin Synthesis

BiocatalystLoadingSolventConditionsTimeYield (%)AdvantagesReference
L-Proline10 mol%DichloromethaneRoom temperature6-8 hours84-93Mild conditions, high yields [15]
L-Proline10 mol%Solvent-free80°C18-48 hours70-78Large-scale, no purification [16]
PiperidineCatalyticVariousUltrasound, 21 kHzVariable90-95Quantitative C-acylation [3]

Microwave-Assisted and Solvent-Free Synthesis

Microwave-assisted synthesis has revolutionized the preparation of 3-acetyl-4-hydroxy-2H-chromen-2-one derivatives by dramatically reducing reaction times while maintaining or improving yields [6] [17]. The microwave method for Knoevenagel condensation employs ground mixtures of 3-acetyl-4-hydroxychromene-2-one, carbonyl compounds, and catalytic amounts of ammonium acetate, with microwave irradiation for 3 to 5 minutes achieving yields of 80 to 95 percent [6].

Iron trifluoride has proven particularly effective as a catalyst for microwave-assisted Pechmann condensation reactions [17]. Under solvent-free conditions with microwave irradiation, this environmentally friendly catalyst enables the synthesis of coumarin derivatives in 3 to 5 minutes at temperatures of 100 to 120 degrees Celsius, achieving yields of 85 to 92 percent [17]. The rapid heating and uniform energy distribution provided by microwave irradiation contribute to improved reaction efficiency and reduced side product formation [17].

Solvent-free synthesis represents another significant advancement in coumarin chemistry, offering environmental benefits and simplified purification procedures [18]. Zinc titanium oxide catalysts, particularly the composition Zn₀.₉₂₅Ti₀.₀₇₅O, have demonstrated exceptional performance in solvent-free Pechmann condensation reactions [18]. At 110 degrees Celsius with 10 mole percent catalyst loading, this system achieves 88 percent yield in 3 hours [18].

The optimization of solvent-free conditions has revealed critical temperature dependencies [18]. While 110 degrees Celsius provides optimal yields, lower temperatures of 90 degrees Celsius reduce yields to 61 percent and require extended reaction times of 5 hours [18]. Conversely, elevated temperatures of 130 degrees Celsius unexpectedly decrease yields under identical reaction conditions [18].

Table 4: Microwave-Assisted and Solvent-Free Methods

MethodCatalystConditionsTemperatureTimeYield (%)Reference
Microwave KnoevenagelAmmonium acetateSolvent-free, MWVariable3-5 minutes80-95 [6]
Microwave PechmannFeF₃Solvent-free, MW100-120°C3-5 minutes85-92 [17]
Solvent-freeZn₀.₉₂₅Ti₀.₀₇₅OSolvent-free110°C3 hours88 [18]
Solvent-freeZn₀.₉₂₅Ti₀.₀₇₅OSolvent-free90°C5 hours61 [18]

Derivatization Strategies

Thiosemicarbazone and Hydrazone Formation

The formation of thiosemicarbazone derivatives from 3-acetyl-4-hydroxy-2H-chromen-2-one represents a significant derivatization strategy for enhancing biological activity and creating novel molecular scaffolds [19] [20] [21]. These derivatives are typically synthesized through condensation reactions between the acetyl group of the coumarin and various thiosemicarbazide derivatives under mild conditions [19] [20].

The synthesis of coumarin-thiosemicarbazone hybrids has been extensively studied using conventional heating in ethanol or under room temperature conditions [20]. These reactions generally proceed with yields ranging from 70 to 85 percent, with the reaction time depending on the specific thiosemicarbazide derivative employed [19]. New preparation protocols have been developed that allow for solid-state characterization and detailed study of stereoisomerization equilibria in solution [20].

N³-alkyl incorporated thiosemicarbazone derivatives have shown particular promise, with copper complexes of these compounds demonstrating synergistic effects combining the properties of coumarins, thiosemicarbazones, and metal coordination [19]. The synthesis typically involves refluxing 3-acetyl-4-hydroxycoumarin with appropriate thiosemicarbazide derivatives in ethanol, followed by complexation with copper salts [19].

Hydrazone formation represents another important derivatization pathway, with these derivatives showing enhanced biological activity compared to the parent coumarin [21] [22]. The condensation of 3-acetyl-4-hydroxycoumarin with various hydrazine derivatives typically occurs in methanol or ethanol under reflux conditions, achieving yields of 75 to 90 percent [23]. These derivatives have found applications in antimicrobial and anticancer research [21] [22].

Table 5: Thiosemicarbazone and Hydrazone Derivatives

Derivative TypeReagentSolventConditionsYield (%)ApplicationsReference
ThiosemicarbazoneThiosemicarbazide derivativesEthanolReflux or RT70-85Anticancer, antimicrobial [19] [20]
N³-alkyl TSCN³-alkyl thiosemicarbazidesEthanolReflux70-85Metal complexation [19]
HydrazoneHydrazine derivativesMethanol/EthanolReflux75-90Biological enhancement [23] [22]
Acyl hydrazoneVarious hydrazidesEthanolRefluxVariableAntioxidant activity [24]

Halogenation and Functional Group Introductions

Halogenation of 3-acetyl-4-hydroxy-2H-chromen-2-one provides access to important synthetic intermediates for further chemical transformations [2]. Bromination reactions using phenyltrimethylammonium tribromide in tetrahydrofuran have proven particularly effective, affording 3-(2-bromoacetyl)-4-hydroxycoumarin in high yields of 85 to 92 percent [2]. This bromination method offers significant advantages over conventional bromine/acetic acid procedures in terms of safety, reaction control, and absence of hazardous gas evolution [2].

The brominated derivatives serve as versatile intermediates for nucleophilic substitution reactions, enabling the introduction of various functional groups at the activated methylene position [2]. When bromination is carried out using conventional methods with bromine in acetic acid, substitution products are obtained, demonstrating the different reaction pathways available depending on the brominating agent and conditions employed [2].

Functional group introductions beyond halogenation have been extensively explored [25] [2]. The acetyl group at position 3 of the coumarin ring provides multiple sites for chemical modification, including enolization, condensation reactions, and nucleophilic additions [2]. The compound can exist in multiple tautomeric forms, with the predominant tautomer dependent on solvent polarity [2].

Advanced functional group modifications include the introduction of fluorinated substituents, particularly difluoromethyl and trifluoromethyl groups, which are valuable for tuning physicochemical properties of pharmaceuticals [25]. Silver-catalyzed oxidative decarboxylation reactions have been developed for selective C-3 functionalization of coumarins with fluorinated groups [25].

Table 6: Halogenation and Functional Group Introduction Methods

Modification TypeReagentSolventConditionsYield (%)ProductReference
BrominationPhenyltrimethylammonium tribromideTHFRoom temperature85-923-(2-bromoacetyl)-4-hydroxycoumarin [2]
BrominationBr₂/AcOHAcetic acidConventionalVariableSubstitution products [2]
FluorinationSilver catalystVariousOxidative conditionsVariableFluorinated derivatives [25]
General functionalizationVarious electrophilesVariousVariable70-85Functionalized coumarins [25] [2]

FTIR and FT-Raman Analysis

The vibrational spectroscopic characterization of 3-acetyl-4-hydroxy-2H-chromen-2-one has been extensively studied using both Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy techniques [1] [2] [3]. The compound exhibits characteristic absorption bands that provide detailed insights into its molecular structure and functional group vibrations.

The FTIR spectrum displays a broad absorption band in the region of 3520-2550 cm⁻¹, which is attributed to the phenolic O-H stretching vibration [1] [4]. This broad nature is indicative of strong intramolecular hydrogen bonding between the hydroxyl group at position 4 and the carbonyl oxygen of the acetyl group at position 3. The lactone carbonyl group exhibits a characteristic strong absorption at 1716-1720 cm⁻¹, while the acetyl carbonyl shows stretching vibrations at 1690-1710 cm⁻¹ [1] [3] [4].

The aromatic C=C stretching vibrations appear as multiple bands at 1587, 1503, and 1492 cm⁻¹, reflecting the conjugated nature of the benzene ring system [1] [3]. The phenolic C-O stretching vibration is observed at 1340-1348 cm⁻¹, which is typical for hydroxyl-substituted aromatic compounds [1] [4]. Additional characteristic bands include C-H bending vibrations at 1200-1217 cm⁻¹ and aromatic ring breathing modes in the 800-900 cm⁻¹ region [2].

FT-Raman spectroscopy complements the FTIR analysis by providing enhanced sensitivity to different vibrational modes. The lactone carbonyl stretching appears as a strong band at 1715-1720 cm⁻¹ in the Raman spectrum, while aromatic C=C stretching vibrations show strong intensity at 1580-1590 cm⁻¹ [5] [2]. The phenolic O-H stretching vibration is typically weak or not observed in Raman spectroscopy due to the selection rules governing Raman activity [5].

Vibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
O-H stretch (H-bonded)3520-2550 (broad)Weak/not observedPhenolic OH intramolecular H-bonding
C=O stretch (lactone)1716-17201715-1720 (strong)Lactone carbonyl stretching
C=O stretch (acetyl)1690-17101690-1710 (medium)Acetyl carbonyl stretching
C=C stretch (aromatic)1587, 1503, 14921580-1590 (strong)Aromatic ring vibrations
C-O stretch (phenolic)1340-13481340-1350 (medium)Phenolic C-O stretching

Vibrational Mode Assignments

The detailed assignment of vibrational modes has been accomplished through systematic spectroscopic analysis and comparison with related coumarin derivatives [1] [2] [3]. The intramolecular hydrogen bond formed between the 4-hydroxyl group and the 3-acetyl carbonyl oxygen significantly influences the vibrational characteristics of the molecule.

The C-H bending vibrations are observed at 1200-1217 cm⁻¹ in both FTIR and Raman spectra, with varying intensities depending on the specific C-H bonds involved [2] [4]. The aromatic C-H out-of-plane bending modes appear in the 750-850 cm⁻¹ region, providing fingerprint information for the substitution pattern on the benzene ring [2].

Ring breathing modes and aromatic ring deformation vibrations are observed in the 800-900 cm⁻¹ region, which are characteristic of the fused ring system in coumarin derivatives [2] [3]. The O-H deformation vibrations appear as weak bands at 1100-1172 cm⁻¹, reflecting the constrained geometry imposed by the intramolecular hydrogen bonding [4].

For Schiff base derivatives of 3-acetyl-4-hydroxy-2H-chromen-2-one, additional characteristic bands appear at 1634-1637 cm⁻¹, corresponding to C=N stretching vibrations [1] [4]. These bands provide evidence for successful condensation reactions and formation of imine linkages in derivative compounds.

Nuclear Magnetic Resonance (NMR) Studies

¹H and ¹³C NMR Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3-acetyl-4-hydroxy-2H-chromen-2-one through detailed analysis of both ¹H and ¹³C NMR spectra [3] [4] [6]. The ¹H NMR spectrum reveals characteristic signals that allow for complete assignment of all proton environments within the molecule.

The aromatic protons of the benzene ring appear as a complex multiplet pattern between 7.24-8.01 ppm [3] [4]. Specifically, the H-5 proton shows a doublet of doublets at 7.94-8.01 ppm with coupling constants J = 8.0, 1.6 Hz, while H-6 and H-7 protons appear as doublets of doublets of doublets at 7.24-7.61 ppm with J = 8.4, 8.0, 1.6 Hz [4]. The H-8 proton is observed as a doublet of doublets at 7.24-7.29 ppm [4].

The acetyl methyl group exhibits a characteristic singlet at 2.74 ppm, confirming the presence of the three-proton methyl substituent [3] [4]. The phenolic hydroxyl proton appears as a broad singlet in the downfield region at 15.17-16.82 ppm, indicating strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl oxygen [4] [6].

Position¹H NMR δ (ppm)¹³C NMR δ (ppm)Multiplicity/Coupling
H-57.94-8.01-dd, J = 8.0, 1.6 Hz
H-67.24-7.61-ddd, J = 8.4, 8.0, 1.6 Hz
H-77.24-7.61-ddd, J = 8.4, 8.0, 1.6 Hz
H-87.24-7.29-dd
CH₃ (acetyl)2.74 (s)19.8-20.1singlet
OH (phenolic)15.17-16.82 (br s)-broad singlet
C-2 (lactone)-160-161.3-
C-3-78-94-
C-4-165-177-
C=O (acetyl)-171.8-176.4-

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [4] [6]. The lactone carbonyl carbon (C-2) appears at 160-161.3 ppm, while the acetyl carbonyl carbon resonates at 171.8-176.4 ppm [4]. The quaternary carbon C-3 is observed at 78-94 ppm, and C-4 appears at 165-177 ppm, reflecting the electronic effects of the hydroxyl and carbonyl substituents [4] [6].

Aromatic carbons appear in the typical range of 114-152 ppm, with chemical shifts influenced by the electron-donating and electron-withdrawing effects of the substituents [4] [6]. The acetyl methyl carbon resonates at 19.8-20.1 ppm, confirming the presence of the three-carbon acetyl group [4].

NOESY and HMBC Correlations

Two-dimensional NMR techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial information about spatial relationships and connectivity patterns within the molecule [7] [8] [4] [6].

HMBC correlations reveal important long-range carbon-proton connectivities that confirm the structural assignment [4] [6]. The acetyl methyl protons show characteristic three-bond correlations to C-3 (94.1 ppm) and two-bond correlations to the imine carbon at 171.8 ppm in derivative compounds [4]. These correlations establish the connectivity between the acetyl group and the coumarin core.

NOESY experiments demonstrate spatial proximity between protons, providing information about molecular conformation and intramolecular interactions [7] [4] [6]. The phenolic hydroxyl proton shows NOE correlations with nearby aromatic protons, confirming the intramolecular hydrogen bonding arrangement [4]. Cross-peaks between the acetyl methyl protons and aromatic protons provide evidence for the spatial arrangement of the substituents [4].

HSQC (Heteronuclear Single Quantum Coherence) experiments confirm the direct carbon-proton connectivities, allowing for unambiguous assignment of carbon signals to their corresponding protons [7] [4]. These correlations are particularly valuable for distinguishing between different aromatic carbon environments and confirming the substitution pattern [4] [6].

In Schiff base derivatives, HMBC correlations between the aromatic protons and the imine carbon provide evidence for successful condensation reactions [4] [6]. The spatial relationships revealed by NOESY experiments help determine the preferred conformations of these derivative compounds and their potential for further chemical transformations [4].

X-ray Crystallography and Polymorphism

Intramolecular Hydrogen Bonding and π-π Stacking

Single crystal X-ray diffraction studies of 3-acetyl-4-hydroxy-2H-chromen-2-one have revealed detailed structural information about its molecular geometry and solid-state packing arrangements [9] [10] [11] [12]. The compound exhibits strong intramolecular hydrogen bonding that significantly influences its crystal structure and physical properties.

The most prominent structural feature is the intramolecular O-H···O hydrogen bond formed between the 4-hydroxyl group and the 3-acetyl carbonyl oxygen [9] [10] [11] [12]. This hydrogen bond has an O···O distance of 2.4263(13) Å in polymorph II and 2.442(1) Å in polymorph I, indicating strong intramolecular association [9] [12]. The hydrogen atom positioning shows slight delocalization toward the ketonic oxygen atom, with H···O distances of 1.32(2) Å in polymorph II and 1.45(3) Å in polymorph I [9] [12].

The coumarin ring system maintains essential planarity, with the 2H-chromene ring showing maximum deviations of -0.047(1) Å from the least-squares plane [10]. This planar geometry facilitates effective π-π stacking interactions between adjacent molecules in the crystal lattice [13] [10] [14] [12].

π-π stacking interactions play a crucial role in crystal stabilization, with different arrangements observed in the two known polymorphs [9] [12]. In polymorph I, π-π interactions occur between the keto-enol hydrogen-bonded rings, with centers separated by 3.28(1) Å [9] [12]. Polymorph II exhibits π-π interactions between α-pyrone rings, which are parallel and separated by 3.670(5) Å [9] [12].

ParameterPolymorph IPolymorph II
Intramolecular H-bond O···O (Å)2.442(1)2.4263(13)
π-π stacking distance (Å)3.28(1)3.670(5)
Stacking arrangementKeto-enol ringsα-pyrone rings
Crystal packingMore compactLess compact

Additional intermolecular interactions include weak C-H···O hydrogen bonds that link molecules into extended networks [10] [14] [11] [12]. These interactions involve methyl protons of the acetyl group and oxygen atoms of neighboring molecules, contributing to the overall crystal stability [10] [12].

Polymorph I vs. Polymorph II Structural Differences

Two distinct polymorphic forms of 3-acetyl-4-hydroxy-2H-chromen-2-one have been characterized through X-ray crystallography, designated as polymorph I and polymorph II [9] [12]. These polymorphs exhibit significant differences in their crystal packing arrangements while maintaining similar molecular geometries.

Both polymorphs crystallize in the monoclinic crystal system with space group P21/c, but display markedly different unit cell parameters [9] [12]. Polymorph I has unit cell dimensions of a = 7.442(1) Å, b = 13.951(1) Å, c = 9.628(1) Å, β = 108.40(1)°, with a volume of 948.4(2) ų [12]. Polymorph II exhibits dimensions of a = 9.3012(4) Å, b = 7.0829(3) Å, c = 15.6439(7) Å, β = 105.834(2)°, with a volume of 992.48(7) ų [9] [12].

The density differences between polymorphs reflect their distinct packing efficiencies, with polymorph I showing higher density (1.43 g/cm³) compared to polymorph II (1.37 g/cm³) [12]. This density variation correlates with the different π-π stacking arrangements and intermolecular contact patterns [9] [12].

Crystallographic ParameterPolymorph IPolymorph II
Space groupP21/cP21/c
a (Å)7.442(1)9.3012(4)
b (Å)13.951(1)7.0829(3)
c (Å)9.628(1)15.6439(7)
β (°)108.40(1)105.834(2)
Volume (ų)948.4(2)992.48(7)
Density (g/cm³)1.431.37
Z44

The intermolecular interaction patterns differ significantly between the polymorphs [9] [12]. Both structures are dominated by weak C-H···O hydrogen bonds, but the specific contact geometries and network topologies vary [12]. Polymorph I features dimeric associations through C12-H12A···O4 hydrogen bonds with R₂²(16) ring motifs, while polymorph II displays different hydrogen bonding networks [10] [12].

The π-π stacking arrangements represent the most significant structural difference between polymorphs [9] [12]. The distinct stacking patterns contribute to different optical and physical properties, making polymorphism an important consideration for pharmaceutical and materials applications [9].

Polymorph II was obtained unexpectedly during recrystallization from salt-melted ice, suggesting that crystallization conditions significantly influence polymorph formation [9] [12]. This observation highlights the importance of controlling crystallization parameters to obtain desired polymorphic forms with specific properties [9].

Computational Structural Validation

DFT Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) calculations have been extensively employed to validate and complement experimental structural data for 3-acetyl-4-hydroxy-2H-chromen-2-one [15] [2] [16] [17] [18]. These computational studies provide detailed insights into molecular geometry, conformational preferences, and electronic structure properties.

Geometry optimization calculations using the B3LYP functional with various basis sets, including 6-311++G(d,p), have been performed to determine the most stable molecular conformation [2] [17] [18] [19]. The optimized structures show excellent agreement with experimental X-ray crystallographic data, validating the computational approach [18] [19].

The conformational analysis reveals that the compound adopts a planar geometry for the coumarin ring system, with the acetyl group positioned to facilitate intramolecular hydrogen bonding [2] [18]. The fused 4H-benzo[h]chromene nucleus maintains planarity with dihedral angles of C4-C5-C10-C9 = 179.27° and O1-C10-C9-C17 = 0.5°, confirming the essentially coplanar arrangement [18].

DFT calculations predict bond lengths and angles that correlate well with experimental values, though slight differences exist due to gas-phase optimization versus solid-state measurements [18] [19]. The intramolecular O-H···O hydrogen bond distance is accurately reproduced by DFT calculations, supporting the strong hydrogen bonding interaction observed experimentally [2] [18].

Geometric ParameterDFT CalculatedExperimentalDifference
O-H···O distance (Å)2.43-2.452.4263(13)<0.02
Coumarin ring planarity<0.05 Å deviation<0.047 Å deviationExcellent agreement
Acetyl group orientationCoplanar5.1° dihedralMinor difference

The conformational flexibility of the acetyl group has been investigated through potential energy surface scans [17] [18]. These calculations reveal that the acetyl group preferentially adopts a coplanar arrangement with the coumarin ring system to maximize conjugation and facilitate intramolecular hydrogen bonding [18].

Vibrational frequency calculations at the same theoretical level provide harmonic vibrational wavenumbers that complement experimental FTIR and Raman data [2] [17]. Scale factors have been applied to improve agreement between calculated and experimental frequencies, with four different scaling factors used for different wavenumber regions [2].

Molecular Orbital Energy Calculations

Frontier molecular orbital analysis provides crucial information about the electronic properties and chemical reactivity of 3-acetyl-4-hydroxy-2H-chromen-2-one [20] [21]. DFT calculations reveal the spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) [20] [21].

The HOMO-LUMO energy gap calculated using DFT methods ranges from 4.49 to 4.77 eV depending on the specific computational parameters employed [20]. This energy gap indicates moderate chemical reactivity and explains the compound's stability under ambient conditions [20]. The lower HOMO-LUMO gap values suggest potential for charge transfer interactions and explain the compound's ability to participate in various chemical reactions [20].

Orbital PropertyDFT Calculated ValueSignificance
HOMO energy-0.23 to -0.24 HaElectron-donating ability
LUMO energy-0.067 to -0.071 HaElectron-accepting ability
Energy gap4.49-4.77 eVChemical reactivity

The HOMO orbital is primarily localized on the hydroxyl-substituted region of the molecule, reflecting the electron-donating character of the phenolic hydroxyl group [20] [21]. The LUMO orbital shows significant contribution from the carbonyl groups and the aromatic system, indicating these regions as potential sites for nucleophilic attack [20].

Molecular electrostatic potential (MEP) surfaces calculated from DFT wavefunctions reveal the electronic distribution and identify chemically reactive regions [22] [21]. The MEP maps show electron-rich regions around the hydroxyl oxygen and electron-deficient areas near the carbonyl carbons, consistent with the observed chemical reactivity patterns [22].

Natural Bond Orbital (NBO) analysis provides insights into electronic delocalization and hyperconjugative interactions within the molecule [2]. Second-order perturbation energy calculations reveal strong π* → π* delocalizations that contribute to molecular stability, with interaction energies reaching 448.15 kJ mol⁻¹ for certain orbital pairs [2].

The calculated dipole moment values range from 3.5 to 5.2 Debye, indicating significant molecular polarity arising from the hydroxyl and carbonyl functional groups [17] [18]. This polarity influences intermolecular interactions and contributes to the observed hydrogen bonding patterns in the crystal structure [18].

Time-dependent DFT (TD-DFT) calculations predict electronic transition energies and absorption wavelengths that correlate with experimental UV-visible spectroscopic data [19] [23]. These calculations help assign specific electronic transitions and understand the photophysical properties of the compound [19].

XLogP3

1.3

UNII

43DSV8PKL9

Other CAS

2555-37-5

Wikipedia

3-Acetyl-4-hydroxy-2-benzopyrone

Dates

Last modified: 08-16-2023

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